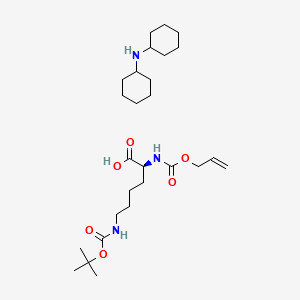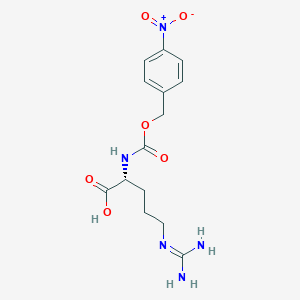
Aloc-L-lys(boc)-OH dcha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aloc-L-lys(boc)-OH dcha is a type of amino acid derivative which has been used for a variety of scientific applications, including for the synthesis of peptides, proteins, and other biopolymers molecules. It is also known as Alloc-L-lysine (Boc) or Alloc-Lys(Boc)-OH. This compound has been used in a variety of scientific research applications due to its ability to react with other molecules, as well as its stability and solubility in a range of solvents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Characterization
Aloc-L-lys(boc)-OH dcha plays a crucial role in the synthesis of polypeptides, which have potential applications in disease prevention and treatment. A study by Zhao Yi-nan and Melanie Key (2013) demonstrated the use of lysine and glycine to prepare Fmoc-L-Lys(Boc)-OH, which is structurally confirmed by IR and MS spectra, providing a basis for amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
Merrifield Peptide Synthesis
The Merrifield peptide synthesis, a solid-phase synthesis method, utilizes compounds like Fmoc-L-Lys(Boc)-OH. Larsen et al. (1993) investigated the use of Fmoc as the N-α-protecting group in peptide synthesis, providing insights into the impact of Fmoc and Boc groups on peptide chain secondary structure (B. Larsen et al., 1993).
Synthesis of DTPA-Containing Peptides
Davies and Al-Jamri (2002) synthesized Boc-Lys(Bn4-DTPA)-OH and Fmoc-Lys(Bu4(t)-DTPA)-OH, which are building blocks for DTPA-containing peptides, used in chelating metal ions (J. Davies & Loai Al-Jamri, 2002).
Combinatorial Solid-Phase Synthesis
In the realm of multivalent cyclic neoglycopeptides synthesis, compounds like Boc-Lys(Aloc)-Orn(Ddv)-Gly-Ala-D-Lys(Ddv)-Orn(Ddv)-D-Val-Glu(OAll)-Bal-Sieber-TG demonstrate the versatility of Aloc-L-lys(boc)-OH dcha in complex peptide synthesis (V. Wittmann & Sonja Seeberger, 2000).
Synthesis of Fmoc and Boc Mono-substituted Cyclo(L-Lys-L-Lys)
Qianying et al. (2016) synthesized Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys) compounds, demonstrating their capability to form stable organogels in various solvents. This highlights the use of Aloc-L-lys(boc)-OH dcha in gelation and self-assembly processes (Zong Qianying et al., 2016).
Synthesis of Lactate-Containing Depsipeptides
Grab and Bräse (2005) utilized an orthogonally-protected compound similar to Aloc-L-lys(boc)-OH dcha for synthesizing lactate-containing depsipeptides, providing a pathway for the creation of bacterial cell wall precursor analogues (Tobias Grab & S. Bräse, 2005).
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-14(21)17-11(12(18)19)8-6-7-9-16-13(20)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXGOTRBZAEQQR-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aloc-L-lys(boc)-OH dcha | |
CAS RN |
110637-53-1 |
Source


|
| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110637-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














